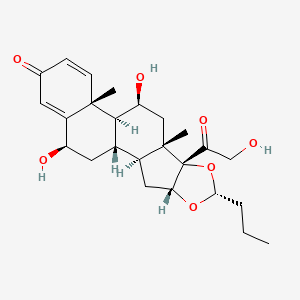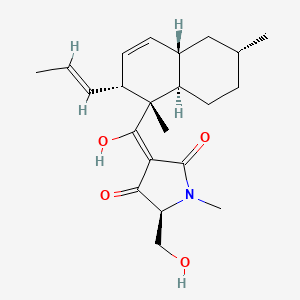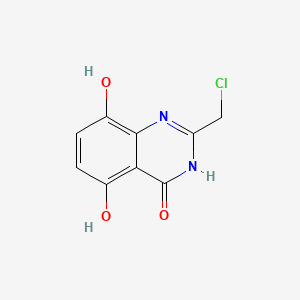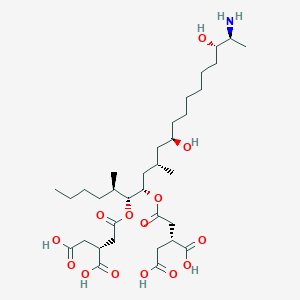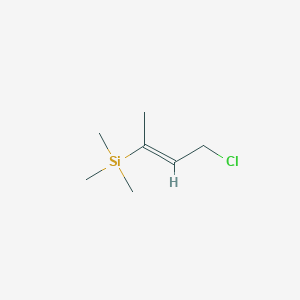
((E)-3-Chloro-1-methylpropenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((E)-3-Chloro-1-methylpropenyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propenyl chain with a chlorine substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl precursor under controlled conditions. One common method includes the use of a Grignard reagent, where the propenyl magnesium halide reacts with trimethylsilyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents.
Addition Reactions: Often carried out in the presence of halogens or hydrogen halides in non-polar solvents.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted propenyltrimethylsilanes.
Addition Reactions: Form halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Produce various oxidized or reduced silicon-containing compounds.
科学研究应用
Chemistry: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules .
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and antifouling properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based coatings and adhesives .
作用机制
The mechanism by which ((E)-3-Chloro-1-methylpropenyl)trimethylsilane exerts its effects involves the interaction of its reactive sites (chlorine and double bond) with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions, leading to the formation of new chemical bonds and structures .
相似化合物的比较
Trimethylsilane: Lacks the propenyl chain and chlorine substituent, making it less reactive in certain types of reactions.
Chlorotrimethylsilane: Contains a chlorine atom but lacks the propenyl chain, limiting its applications in organic synthesis.
Uniqueness: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is unique due to its combination of a reactive chlorine atom and a double bond within the propenyl chain, providing versatility in chemical reactions and applications .
属性
IUPAC Name |
[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIOTKSIJIWLPM-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
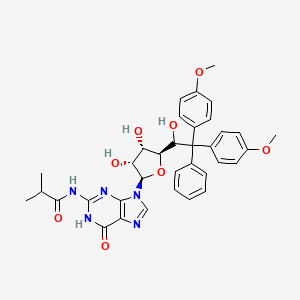

![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)
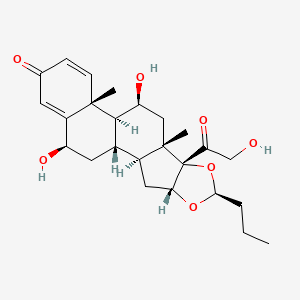
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
